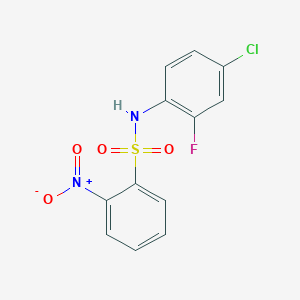

N-(4-chloro-2-fluorophenyl)-2-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(4-chloro-2-fluorophenyl)-2-nitrobenzenesulfonamide and related compounds involves multiple steps, including chlorosulfonation and nitration processes. For instance, a novel synthesis pathway involves the preparation of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate in the synthesis of various pesticides, through chlorosulfonation of 4-chloro-2-fluoronitrobenzene with chlorosulfonic acid (Xiao-hua Du et al., 2005). This demonstrates the chemical's potential as a building block in complex organic synthesis.

Molecular Structure Analysis

The molecular structure of N-(4-chloro-2-fluorophenyl)-2-nitrobenzenesulfonamide and its derivatives is crucial for their reactivity and potential applications. Advanced techniques, such as X-ray diffraction, have been employed to elucidate the crystal structures of compounds containing the 4-chloro-2-nitrobenzenesulfonamide moiety, revealing detailed insights into their geometric parameters and intermolecular interactions (G. Estiu et al., 2014).

Chemical Reactions and Properties

N-(4-chloro-2-fluorophenyl)-2-nitrobenzenesulfonamide participates in a variety of chemical reactions, demonstrating its versatility as a reagent. It has been utilized in chemoselective N-acylation reactions in water, showcasing its efficiency and selectivity in acylating amines under environmentally benign conditions (S. Ebrahimi et al., 2015).

Physical Properties Analysis

The physical properties of N-(4-chloro-2-fluorophenyl)-2-nitrobenzenesulfonamide, such as solubility, melting point, and crystalline structure, are integral for understanding its behavior in different environments and applications. Investigations into its crystal structure and Hirshfeld surface analysis provide insights into the molecular interactions and stability of its crystalline form (H. Purandara et al., 2018).

Chemical Properties Analysis

The chemical properties of N-(4-chloro-2-fluorophenyl)-2-nitrobenzenesulfonamide, including reactivity with various nucleophiles and electrophiles, are fundamental to its application in synthetic chemistry. The compound's involvement in reactions such as the Mitsunobu reaction and its behavior under conditions of nucleophilic substitution highlight its reactivity and potential for functionalization (T. Fukuyama et al., 1995).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has biological activity, it could be studied further for potential use as a drug. If it has interesting chemical properties, it could be used in the development of new materials or chemical processes .

properties

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O4S/c13-8-5-6-10(9(14)7-8)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSHZOFDPJZHCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-fluorophenyl)-2-nitrobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5729860.png)

![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)

![4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)

![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5729908.png)

![2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)